![molecular formula C12H11N3O B14455788 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 75752-13-5](/img/structure/B14455788.png)
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one typically involves the condensation of appropriate pyrazole and quinazoline derivatives. One common method includes the reaction of 2,4-dimethylpyrazole with 2-aminobenzamide under acidic or basic conditions to form the desired product . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of N-alkylated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
2,4,6-Trisubstituted Quinazoline Derivatives: Exhibits significant antitumor activity and is used in medicinal chemistry research.
4,6,7-Trisubstituted Quinazoline Derivatives: Contains benzothiazole moiety and shows potent cytotoxicity against cancer cells.
Uniqueness
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
75752-13-5 |
|---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2,4-dimethylpyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11N3O/c1-8-7-11-14(2)10-6-4-3-5-9(10)12(16)15(11)13-8/h3-7H,1-2H3 |
InChI-Schlüssel |
LWZBVSOSSYQDFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=C1)N(C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


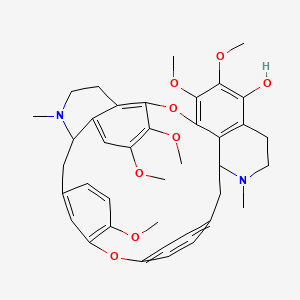
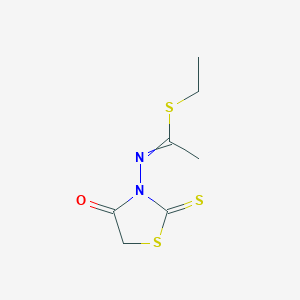


![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)

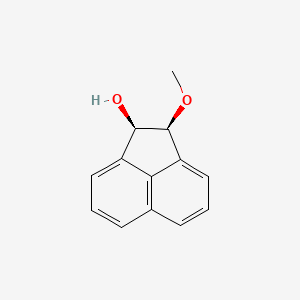



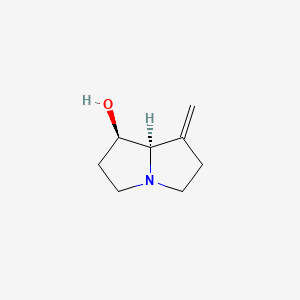
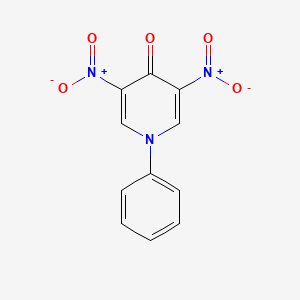
![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)

